

Application Notes and Protocols for Endothelial Cell Migration Assay Using Vatalanib

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Compound of Interest

Compound Name: Vatalanib dihydrochloride

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Introduction

Endothelial cell migration is a fundamental process in angiogenesis, the formation of new blood vessels from pre-existing ones. Dysregulation of angiogenesis is a hallmark of several pathological conditions, including cancer and retinopathies. Vascular Endothelial Growth Factor (VEGF) is a potent signaling protein that promotes endothelial cell proliferation, survival, and migration, primarily through the VEGF Receptor 2 (VEGFR-2). Vatalanib (also known as PTK787/ZK 222584) is a potent, orally available small molecule inhibitor of all known VEGF receptor tyrosine kinases, with a high selectivity for VEGFR-2.^[1] By blocking the ATP binding site of the VEGFR tyrosine kinase, Vatalanib inhibits VEGF-mediated signaling pathways, thereby suppressing endothelial cell proliferation and migration.^{[2][3]}

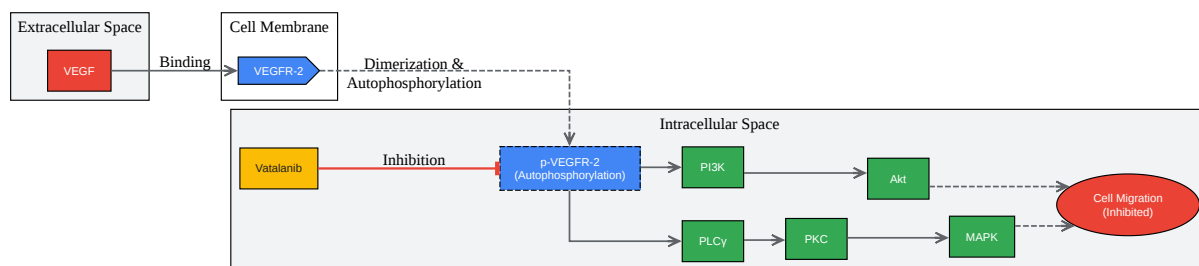
These application notes provide detailed protocols for assessing the inhibitory effect of Vatalanib on endothelial cell migration using two common in vitro methods: the Scratch (Wound Healing) Assay and the Boyden Chamber (Transwell) Assay.

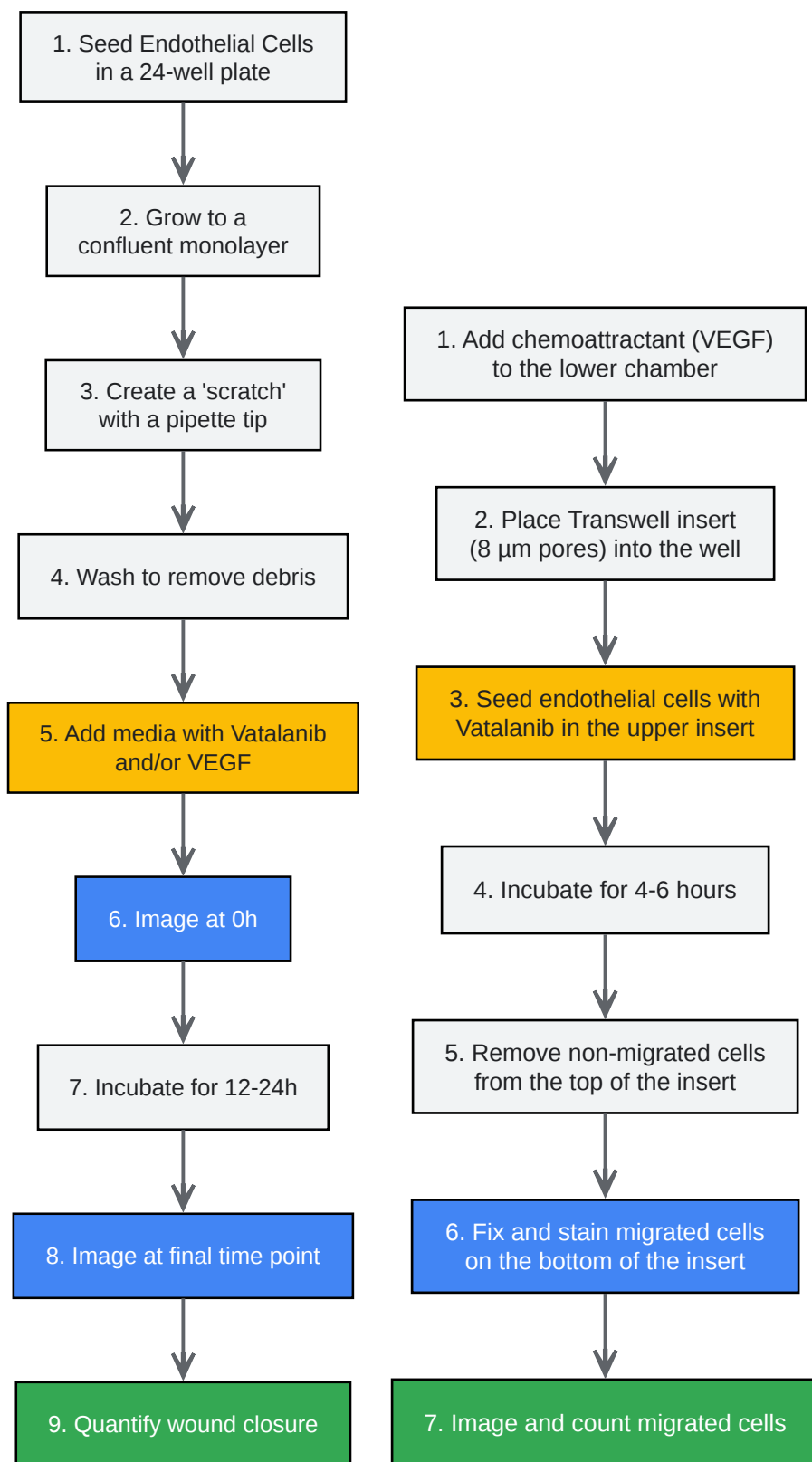
Mechanism of Action of Vatalanib

Vatalanib is a competitive inhibitor of the ATP-binding site of the intracellular tyrosine kinase domain of VEGFRs.^[1] The binding of VEGF to its receptor triggers receptor dimerization and autophosphorylation of specific tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for endothelial cell migration, including the

PLC γ -PKC-MAPK and the PI3K-Akt pathways.[4] Vatalanib effectively blocks this initial autophosphorylation step, thereby abrogating all downstream signaling and inhibiting VEGF-induced migratory responses in endothelial cells.

VEGF Signaling Pathway Inhibition by Vatalanib





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